Erythromycin dihydrate
Overview
Description
Synthesis Analysis
The synthesis of erythromycin dihydrate involves a series of enzymatic reactions governed by polyketide synthases. Notably, the synthesis of the erythromycin macrolactone core is initiated through the condensation and processing of multiple three-carbon units. The synthesis process is intricately controlled by genes encoding for the erythromycin polyketide synthase, organized into modules each responsible for a specific step in the synthesis pathway. Alterations within these modules can lead to the production of erythromycin analogs, demonstrating the flexibility and complexity of polyketide biosynthesis (Donadio et al., 1993).
Molecular Structure Analysis
Erythromycin dihydrate's structure is characterized by a macrolactone ring, derived from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units. This structure is further modified by glycosylation, which is critical for its antibacterial activity. The macrolactone core is essential for the compound's interaction with bacterial ribosomes, inhibiting protein synthesis.
Chemical Reactions and Properties
Erythromycin undergoes various chemical reactions, including hydrolysis, which leads to the formation of erythromycin dihydrate. Its chemical properties, such as solubility and stability, are influenced by its macrolide structure. The compound's activity is dependent on its ability to bind to the bacterial ribosome, a property conferred by its specific structural features.
Physical Properties Analysis
The physical properties of erythromycin dihydrate, including its crystalline structure and hygroscopic nature, are significant for its formulation and therapeutic efficacy. These properties are influenced by the compound's molecular interactions and the presence of the dihydrate form, which affects its solubility and stability under various conditions.
Chemical Properties Analysis
Erythromycin dihydrate's chemical properties are defined by its macrolide structure, which is essential for its mechanism of action as an antibiotic. The compound's reactivity, including its susceptibility to degradation under acidic conditions and its interaction with various substrates and enzymes, is crucial for its biological activity and pharmacokinetics.
For a deeper understanding of erythromycin dihydrate, including its synthesis, structure, and properties, the following references provide comprehensive insights: Donadio et al. (1993) highlights the synthesis and genetic engineering of erythromycin analogs through polyketide synthesis reprogramming, providing a foundation for understanding the compound's production and potential variations (Donadio et al., 1993).
Scientific Research Applications
Clinical Potential in Treating Infections : Erythromycin derivatives, including erythromycin dihydrate, are promising in treating infections caused by pathogens like Legionella, Campylobacter, and Chlamydia spp. (H. Kirst & G. Sides, 1989).
Gastrointestinal Motility : It can increase gastrointestinal motility by stimulating the motilin receptor, potentially leading to a new class of gastrointestinal prokinetic agents (F. H. Weber, R. Richards & R. McCallum, 1993).
New Antibiotic Development : Erythromycin dihydrate shows potential for treating bacterial infections, especially in unique environments like halophilic actinomycetes (Dandan Chen et al., 2014).
Effects on Algae : It can stimulate the growth of Microcystis flos-aquae and increase its photosynthetic activity, but high concentrations may inhibit growth and cause oxidative stress (Jinjin Wan et al., 2015).
Pediatric Antimicrobial Agent : Erythromycin is a valuable antimicrobial agent for treating minor respiratory and skin infections in children (C. M. Ginsburg & H. Eichenwald, 1976).
Erythromycin-Producing Polyketide Synthase : The antibiotic's synthesis mechanism in Saccharopolyspora erythraea is of significant research interest, providing insights into chain assembly (J. Cortés et al., 1990).
Gastroparesis Treatment : It may improve gastric emptying in gastroparesis patients, although its effectiveness depends on several factors (S. Berthet, B. Charpiat & J. Mabrut, 2010).
Effects on Marine Life : It has slight pro-oxidative effects on marine fish Sparus aurata, without significantly affecting detoxification or genotoxicity (S. Rodrigues et al., 2019).
Pharmaceutical Processing : During batch crystallization, erythromycin acetone solvate can transform into dihydrate, with temperature and stirrer speed affecting the kinetics (Zhanzhong Wang et al., 2007).
Antibacterial Spectrum and Resistance : Erythromycin is effective against most gram-positive and some gram-negative bacteria, but resistance is often plasmid mediated (J. Washington & W. Wilson, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQNYZQLVGGCS-INORWZNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016197 | |
Record name | Erythromycin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin dihydrate | |
CAS RN |
59319-72-1 | |
Record name | Erythromycin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.